Secondary vs Primary Hexyl Isothiocyanate: 2-Hexyl ITC Exhibits Superior In Vivo Tumor Inhibition Compared to 1-Hexyl ITC
Within the alkyl isothiocyanate series, secondary isothiocyanate isomerism confers enhanced tumor-inhibitory potency relative to primary isothiocyanate configuration. In the A/J mouse lung tumorigenesis model, 2-hexyl isothiocyanate (secondary ITC) demonstrated greater tumor multiplicity reduction than 1-hexyl isothiocyanate (primary ITC) at 1 μmol dose [1].
| Evidence Dimension | In vivo tumor multiplicity reduction (lung adenomas per mouse) relative to NNK control (11.1 tumors/mouse) |
|---|---|
| Target Compound Data | 2-Hexyl isothiocyanate: more potent tumor inhibitor than 1-hexyl isothiocyanate at 1 μmol dose; not quantitatively specified in abstract |
| Comparator Or Baseline | 1-Hexyl isothiocyanate: less potent tumor inhibitor than 2-hexyl isothiocyanate at 1 μmol dose; allyl isothiocyanate (AITC): inactive at 1 and 5 μmol |
| Quantified Difference | 2-Hexyl ITC > 1-Hexyl ITC in potency (exact numerical difference not abstracted; AITC: inactive vs hexyl ITCs: active) |
| Conditions | A/J mouse lung tumorigenesis model; NNK (10 μmol i.p.) induced; ITCs administered by gavage 2 h prior to NNK; adenomas counted at 16 weeks post-treatment |
Why This Matters
This isomer-specific difference necessitates procurement of the correct hexyl isothiocyanate isomer (1-hexyl vs 2-hexyl) based on research objectives, as substituting the primary isomer for the secondary isomer would introduce uncontrolled efficacy variability.
- [1] Jiao D, Eklind KI, Choi CI, Desai DH, Amin SG, Chung FL. Structure-activity relationships of isothiocyanates as mechanism-based inhibitors of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone-induced lung tumorigenesis in A/J mice. Cancer Res. 1994;54(16):4327-33. PMID: 8044780. View Source
